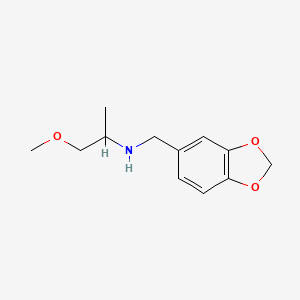

(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine

描述

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-methoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-9(7-14-2)13-6-10-3-4-11-12(5-10)16-8-15-11/h3-5,9,13H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADEAKWCDCFOHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60386059 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

418780-46-8 | |

| Record name | N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60386059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism and Conditions

Alkylation involves nucleophilic substitution where the amine attacks an electrophilic benzodioxol-5-ylmethyl halide (e.g., chloride or bromide). The reaction typically proceeds in polar aprotic solvents (e.g., DMF, DMSO) with a base (e.g., K₂CO₃) to neutralize HX byproducts:

$$

\text{R-NH}2 + \text{Ar-CH}2\text{X} \xrightarrow{\text{Base}} \text{R-NH-CH}_2\text{Ar} + \text{HX}

$$

Example Protocol :

Optimization Challenges

- Steric hindrance : The branched methoxy group reduces nucleophilicity, necessitating elevated temperatures.

- Side reactions : Over-alkylation to quaternary ammonium salts is mitigated by using a slight excess of amine.

Reductive Amination Approach

Pathway Overview

Reductive amination condenses 1,3-benzodioxol-5-ylmethylamine with 2-methoxypropanal in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃):

$$

\text{Ar-CH}2\text{NH}2 + \text{R-C(=O)-R'} \xrightarrow{\text{Reductant}} \text{Ar-CH}2\text{N(R)-CH}2\text{R'}

$$

Example Protocol :

Catalytic Enhancements

Ionic liquids such as [bmIm]OH or [HMIm]BF₄ improve reaction efficiency by stabilizing intermediates and reducing side reactions. For instance, using [bmIm]OH as a solvent increases yields to 72% under identical conditions.

Ionic Liquid-Mediated Coupling

Role of Ionic Liquids

Ionic liquids act as dual solvents and catalysts, enhancing reaction rates and selectivity. For example, [bmIm]OH facilitates SN2 alkylation by stabilizing the transition state through hydrogen bonding.

Protocol with Ionic Liquids :

- Substrates : 2-Methoxy-1-methylethylamine (1.0 eq), 1,3-benzodioxol-5-ylmethyl chloride (1.05 eq).

- Conditions : [bmIm]OH (5 mL), 60°C, 8 h.

- Workup : Extraction with diethyl ether, evaporation.

- Yield : 82% (reusable for 5 cycles without yield drop).

Comparative Analysis of Methods

The table below summarizes key parameters for each synthetic route:

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C | 68–75% | Simple setup, high scalability | Steric hindrance reduces efficiency |

| Reductive Amination | NaBH₃CN, MeOH, rt | 55–60% | Mild conditions, avoids halides | Requires aldehyde synthesis |

| Ionic Liquid-Mediated | [bmIm]OH, 60°C | 82% | High yield, recyclable catalyst | Cost of ionic liquids |

Characterization and Validation

Successful synthesis is confirmed via:

- ¹H NMR : Peaks at δ 6.7–6.8 (benzodioxole aromatic protons), δ 3.3 (methoxy group), δ 2.7–3.1 (amine-CH₂ and methylethyl protons).

- IR Spectroscopy : Stretches at 1250 cm⁻¹ (C-O-C of benzodioxole) and 1100 cm⁻¹ (methoxy C-O).

- Mass Spectrometry : Molecular ion peak at m/z 265 [M+H]⁺.

科学研究应用

The compound (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine , also known by its chemical formula , has garnered attention in various scientific and industrial applications. This article explores its applications in scientific research, particularly in pharmacology and chemistry, while providing comprehensive data and insights.

Pharmacological Research

The compound is structurally related to several psychoactive substances, which positions it as a candidate for research into new pharmacological agents. Its potential applications include:

- Psychoactive Studies : Due to its structural similarities with known psychoactive compounds, research is being conducted to explore its effects on the central nervous system (CNS). Preliminary studies suggest it may influence serotonin receptors, which are crucial in mood regulation and cognition .

- Therapeutic Potential : Investigations are ongoing into its potential therapeutic uses for conditions such as depression and anxiety disorders. The compound's interaction with neurotransmitter systems could lead to the development of new antidepressants or anxiolytics .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a valuable intermediate:

- Building Block for Derivatives : It can be used to synthesize various derivatives that may exhibit enhanced pharmacological properties or reduced side effects compared to existing drugs. This versatility makes it a target for medicinal chemists aiming to optimize drug efficacy .

Analytical Chemistry

The compound's unique structure allows for its use in analytical methods:

- Chromatography and Spectroscopy : It can be utilized as a reference standard in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and GC-MS (Gas Chromatography-Mass Spectrometry). These methods are essential for quantifying the compound in biological samples or pharmaceutical formulations .

Case Study 1: Psychoactive Effects

A study conducted on the psychoactive effects of derivatives related to this compound highlighted its potential as a novel psychoactive substance (NPS). Researchers observed significant alterations in behavior and mood among test subjects, indicating that further exploration could lead to new therapeutic avenues .

Case Study 2: Synthesis of Derivatives

In a synthetic chemistry project, researchers successfully synthesized multiple derivatives from this compound. These derivatives were tested for their binding affinity to serotonin receptors, revealing promising candidates for further development into antidepressant medications .

作用机制

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in certain cancer cell lines . The compound may interact with microtubules and tubulin, leading to the disruption of microtubule assembly and subsequent cell death.

相似化合物的比较

1,3-Benzodioxole: A simpler analog without the amine group.

2-Methoxy-1-methylethylamine: Lacks the benzodioxole ring.

Benzodioxole derivatives: Various derivatives with different substituents on the benzodioxole ring.

Uniqueness: (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine is unique due to its combined structural features of the benzodioxole ring and the amine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and potential therapeutic uses.

生物活性

(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine is a compound with the molecular formula C₁₂H₁₇NO₂. Its unique structure, featuring a benzodioxole ring and an amine group, suggests potential biological activities that have been the subject of various studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

- IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-1-methoxypropan-2-amine

- Molecular Weight : 223.27 g/mol

- CAS Number : 418780-46-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may induce apoptosis and cause cell cycle arrest in various cancer cell lines. The compound is believed to influence signaling pathways related to cell proliferation and survival.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer properties. It has been tested against several cancer cell lines, demonstrating the ability to inhibit growth and induce apoptosis.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induces apoptosis |

| A549 (Lung) | 15.0 | Inhibits proliferation |

| HeLa (Cervical) | 10.0 | Causes cell cycle arrest |

Antioxidant Activity

The presence of the benzodioxole moiety suggests potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress, which is linked to various diseases.

Case Studies

Several studies highlight the biological activity of this compound:

-

Study on Anticancer Activity :

- A study published in the Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis after treatment with the compound.

-

Antioxidant Evaluation :

- Research conducted by Zhang et al. evaluated the antioxidant capacity of various benzodioxole derivatives, including this compound. The findings suggested significant free radical scavenging activity, contributing to its potential therapeutic applications in oxidative stress-related conditions.

-

Mechanistic Insights :

- A mechanistic study revealed that this compound modulates key signaling pathways involved in cancer progression, including the PI3K/Akt pathway.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Benzodioxole | Lacks amine group | Limited biological activity |

| 2-Methoxy-1-methylethylamine | Lacks benzodioxole ring | Moderate neuroprotective effects |

| (3,4-Methylenedioxyphenyl)methanol | Similar benzodioxole structure | Notable analgesic properties |

常见问题

Basic: What synthetic methodologies are recommended for synthesizing (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine analogs?

Methodological Answer:

The synthesis of benzodioxol-containing amines typically involves multi-step reactions, including condensation, cyclization, and purification via column chromatography. For example, structurally related compounds (e.g., pyrazole derivatives) are synthesized by reacting 3,4-methylenedioxyphenyl precursors with substituted hydrazines under controlled conditions (e.g., stirring at 355 K for 3 hours) . Post-synthesis, purification via silica gel column chromatography and recrystallization (e.g., using ethyl acetate) is critical to isolate high-purity crystals suitable for X-ray diffraction studies . Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is essential to improve yields, as seen in analogs like N-(1,3-benzodioxol-5-yl)quinoline carboxamides, which achieved 20–23% yields through careful control of reaction conditions .

Basic: What analytical techniques are essential for confirming the structural conformation of this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic techniques is required:

- X-ray crystallography resolves molecular geometry and intermolecular interactions (e.g., N–H⋯N hydrogen bonds and C–H⋯π stacking in crystal lattices) .

- NMR spectroscopy (¹H and ¹³C) identifies proton environments and substituent positions, such as distinguishing between methoxy and methyl groups .

- IR spectroscopy confirms functional groups (e.g., C=O stretches at ~1650 cm⁻¹ for carboxamides) .

- Mass spectrometry validates molecular weight and fragmentation patterns (e.g., EI-MS m/z 292 [M⁺] for quinoline derivatives) .

Advanced: How can computational models like Adapt-cMolGPT enhance the design of novel analogs with improved bioactivity?

Methodological Answer:

Generative models such as Adapt-cMolGPT leverage machine learning to predict target-specific molecular properties. By fine-tuning with datasets of bioactive benzodioxol derivatives, researchers can generate analogs with optimized binding affinities or reduced toxicity. For example, Adapt-cMolGPT demonstrated success in designing compounds with properties aligned with real-world data, enabling rapid prioritization of candidates for synthesis and testing . Key steps include:

- Training the model on structural and bioactivity data from existing analogs.

- Validating generated compounds using molecular docking and ADMET (absorption, distribution, metabolism, excretion, toxicity) simulations.

Advanced: What strategies resolve discrepancies between crystallographic data and spectroscopic analyses?

Methodological Answer:

Discrepancies often arise from dynamic effects (e.g., conformational flexibility in solution vs. solid-state rigidity). To address this:

- Compare solid-state (X-ray) and solution-state (NMR) data to identify rotameric or tautomeric equilibria. For example, benzodioxol-pyrazole analogs exhibit different dihedral angles in crystallography (31.67° vs. 68.22°) compared to NMR-derived solution structures .

- Use variable-temperature NMR to probe conformational changes.

- Validate with DFT calculations to model energy-minimized conformers and compare with experimental data.

Advanced: How should researchers design experiments to evaluate the bioactivity of this compound in vitro?

Methodological Answer:

Standardized assays include:

- MTT assay for cytotoxicity: Treat cell lines (e.g., cancer cells) with the compound and measure mitochondrial activity via formazan dye reduction .

- SRB assay for cell proliferation: Quantify cellular protein content after exposure to the compound .

- Microtubule polymerization assays to study mechanistic effects: Monitor fluorescence changes in tubulin assembly buffers .

- Dose-response curves : Use IC₅₀ values to compare potency across analogs. Ensure replicates (n ≥ 3) and include positive/negative controls (e.g., paclitaxel for microtubule stabilization) .

Basic: What purification techniques are most effective for isolating high-purity this compound?

Methodological Answer:

- Silica gel column chromatography : Effective for separating polar impurities, especially when using gradient elution (e.g., hexane/ethyl acetate mixtures) .

- Recrystallization : Ethyl acetate or ethanol is preferred for benzodioxol derivatives to yield single crystals for structural analysis .

- HPLC : For final purity validation, use reverse-phase C18 columns with UV detection at λ = 254 nm .

Advanced: How do intermolecular interactions in the crystal lattice influence the compound’s stability and solubility?

Methodological Answer:

Intermolecular forces (e.g., hydrogen bonds, π-π stacking) dictate packing efficiency and solubility:

- N–H⋯N hydrogen bonds in benzodioxol-pyrazole analogs form supramolecular chains, enhancing thermal stability but reducing aqueous solubility .

- C–H⋯O interactions between methoxy groups and benzodioxol oxygen atoms further stabilize the lattice .

- Solubility can be modulated by introducing hydrophilic substituents (e.g., hydroxyl groups) or using co-solvents in formulation studies.

Advanced: What are the best practices for optimizing reaction conditions to improve synthetic yields?

Methodological Answer:

- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amine condensations .

- Catalyst optimization : Cs₂CO₃ or K₂CO₃ can deprotonate intermediates, as seen in benzoyloxyamine syntheses (95% yield with BPO/Cs₂CO₃) .

- Temperature control : Higher temperatures (e.g., 355 K) accelerate cyclization but may degrade sensitive intermediates; use reflux condensers for exothermic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。